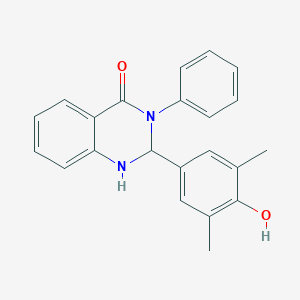![molecular formula C15H16ClN2O+ B300194 N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B300194.png)
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium, also known as MitoQ, is a unique and innovative compound with potential applications in various fields of science. This molecule is a derivative of ubiquinone, a naturally occurring antioxidant, and has been modified to target the mitochondria, the powerhouses of the cell. MitoQ has been extensively studied for its potential therapeutic applications due to its unique properties, which allow it to penetrate the mitochondrial membrane and scavenge free radicals.
Mechanism of Action
The mechanism of action of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium involves its ability to penetrate the mitochondrial membrane and scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By scavenging free radicals, N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium can protect the mitochondria from oxidative damage and improve mitochondrial function.
Biochemical and Physiological Effects:
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has been shown to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and decrease inflammation. Additionally, N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has several advantages for use in lab experiments. It is a highly specific mitochondrial-targeted antioxidant that can be used to study the effects of oxidative stress on mitochondrial function. However, the high cost and complex synthesis of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium can be a limitation for some labs.
Future Directions
There are several future directions for the study of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium. One area of research is the potential use of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium as a therapeutic agent for various diseases. Additionally, the development of new derivatives of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium with improved properties is an area of active research. Finally, the use of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium as a tool for studying mitochondrial function and oxidative stress in various disease models is an area of ongoing research.
In conclusion, N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium, or N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium, is a unique and innovative compound with potential applications in various fields of science. The synthesis of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium is a complex process that requires specialized equipment and expertise. N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has been extensively studied for its potential therapeutic applications due to its unique properties, which allow it to penetrate the mitochondrial membrane and scavenge free radicals. N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has several advantages for use in lab experiments, including its specificity and ability to study the effects of oxidative stress on mitochondrial function. There are several future directions for the study of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium, including its potential use as a therapeutic agent, the development of new derivatives, and its use as a tool for studying mitochondrial function and oxidative stress.
Synthesis Methods
The synthesis of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium involves the reaction of ubiquinone with a chlorophenyl ketone to form an intermediate, which is then reacted with a pyridine derivative to form the final product. The synthesis of N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, diabetes, and cancer.
properties
Product Name |
N-(1-[2-(4-chlorophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium |
|---|---|
Molecular Formula |
C15H16ClN2O+ |
Molecular Weight |
275.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C15H16ClN2O/c1-17(2)14-7-9-18(10-8-14)11-15(19)12-3-5-13(16)6-4-12/h3-10H,11H2,1-2H3/q+1 |
InChI Key |
SUSAJHCGGKPUTA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B300115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B300120.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B300121.png)


![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)